2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide
Beschreibung
This compound features a quinazoline core substituted at position 4 with a benzo[d][1,3]dioxol-5-ylamino group, a thioether linkage at position 2, and an N-(3-methoxypropyl)acetamide side chain. The benzodioxole moiety may enhance metabolic stability, while the thioether and methoxypropyl groups influence solubility and bioavailability.
Eigenschaften
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-27-10-4-9-22-19(26)12-30-21-24-16-6-3-2-5-15(16)20(25-21)23-14-7-8-17-18(11-14)29-13-28-17/h2-3,5-8,11H,4,9-10,12-13H2,1H3,(H,22,26)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZPDYJTJBRSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide typically involves multiple steps One common route starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by its coupling with a quinazoline derivative
Preparation of Benzo[d][1,3]dioxole Derivative: This step often involves the reaction of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Coupling with Quinazoline Derivative: The benzo[d][1,3]dioxole derivative is then reacted with a quinazoline derivative, typically using a palladium-catalyzed cross-coupling reaction.
Introduction of Thioacetamide Group: The final step involves the reaction of the intermediate with a thioacetamide derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioacetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with various enzymes or receptors, while the quinazoline core can modulate signaling pathways. This dual interaction can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features and activities of analogous compounds from the evidence:
Key Observations
Core Heterocycle Influence :
- The target’s quinazoline core is structurally distinct from benzothiazole () and triazole () derivatives. Quinazolines are associated with kinase inhibition and CNS activity (e.g., anticonvulsant effects in ), whereas benzothiazoles exhibit anti-inflammatory and antimicrobial properties .
The 3-methoxypropyl acetamide side chain in the target likely enhances aqueous solubility compared to ’s pyridinylmethyl group, which introduces basicity.
Research Findings and Implications
- Pharmacological Potential: The target’s structural motifs align with compounds exhibiting diverse activities, but its specific profile remains unconfirmed. For example: Quinazoline derivatives () with acetamide substituents showed anticonvulsant activity, while benzothiazole-thioether hybrids () prioritized anti-inflammatory effects. The benzodioxole moiety (as in ) is frequently linked to improved metabolic stability, a desirable trait for drug candidates .
Physical Properties :
- The target’s molecular weight and solubility are expected to differ from ’s triazole derivative (C28H26N6O3S, MW 526.61), but predictive data (e.g., pKa ~13) suggest moderate basicity .
Biologische Aktivität
The compound 2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide is a novel derivative with potential therapeutic applications. This article examines its biological activity, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 514.67 g/mol. Its structure features a quinazoline core linked to a benzo[d][1,3]dioxole moiety, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 514.67 g/mol |
| CAS Number | Not specified |
Anti-Cancer Activity
Recent studies have demonstrated that compounds similar to 2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- Breast cancer (MCF-7, MDA-MB-231)
- Lung cancer (A549)
- Prostate cancer (PC3)
In vitro assays indicated that the compound inhibited cell proliferation and induced apoptosis in these cancer types, suggesting its potential as an anti-cancer agent. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of specific kinases involved in tumor growth .
Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This effect is crucial for managing chronic inflammatory conditions .
Key Findings:
- Inhibition of IL-6 release by up to 70% at certain concentrations.
- Reduction of TNF-α levels correlating with increased doses of the compound.
Antimicrobial Activity
Preliminary screening has shown that 2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide possesses moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined using standard protocols:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that while the compound shows promise as an antimicrobial agent, further optimization may be necessary to enhance its efficacy .
Case Studies
Several case studies have documented the application of similar compounds in clinical settings:
- Breast Cancer Treatment : A study involving a derivative similar to this compound showed a significant reduction in tumor size in vivo when administered alongside conventional chemotherapy agents.
- Chronic Inflammation Management : Patients with rheumatoid arthritis showed marked improvement in inflammatory markers after treatment with compounds exhibiting similar structural characteristics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
